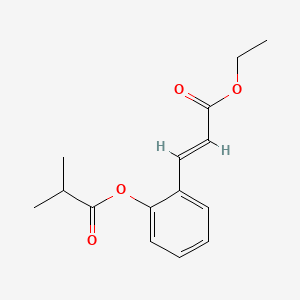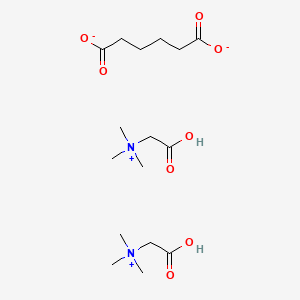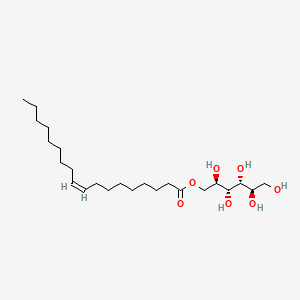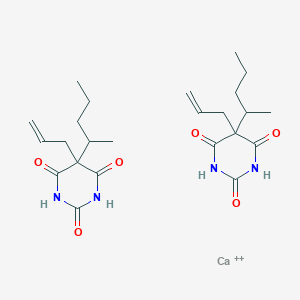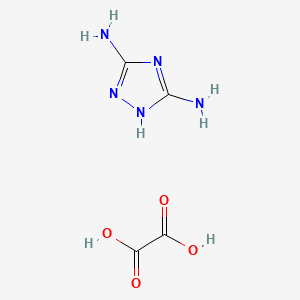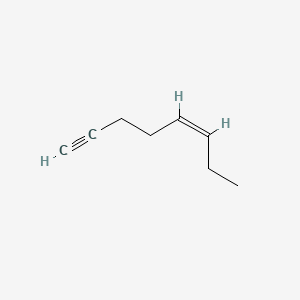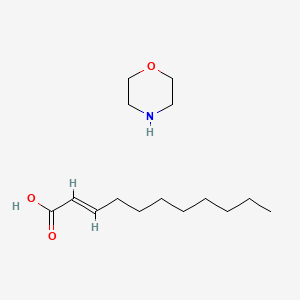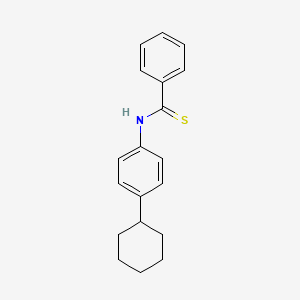
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- is an organic compound with the molecular formula C19H21NS It is a derivative of benzenecarbothioamide, where the amide nitrogen is substituted with a 4-cyclohexylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- typically involves the reaction of benzenecarbothioamide with 4-cyclohexylphenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, alkylated derivatives
科学研究应用
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer. It is also used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of dyes, pigments, and polymers.
作用机制
The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
相似化合物的比较
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- can be compared with other similar compounds, such as:
Benzenecarbothioamide: The parent compound, which lacks the 4-cyclohexylphenyl substitution. It has different chemical properties and biological activities.
N-(4-methylphenyl)benzenecarbothioamide: A derivative with a 4-methylphenyl group instead of the 4-cyclohexylphenyl group
N-(4-methoxyphenyl)benzenecarbothioamide: Another derivative with a 4-methoxyphenyl group. It has unique chemical and biological properties compared to Benzenecarbothioamide, N-(4-cyclohexylphenyl)-.
The uniqueness of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
147701-85-7 |
|---|---|
分子式 |
C19H21NS |
分子量 |
295.4 g/mol |
IUPAC 名称 |
N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H21NS/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,21) |
InChI 键 |
OORRQXWQQRBKSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


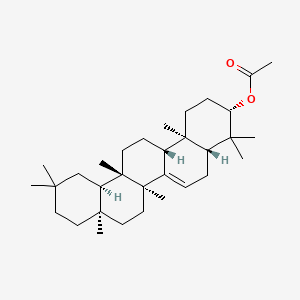


![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
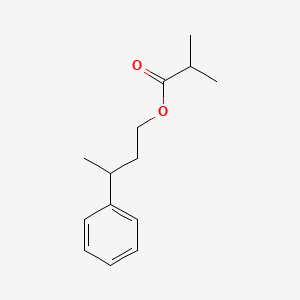
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

